N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” is a synthetic organic compound It is characterized by the presence of chloro, methyl, and methoxy functional groups attached to a phenyl ring, along with an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration and Reduction: Starting with 3-chloro-4-methylphenyl, nitration followed by reduction can introduce an amine group.
Amide Formation: The amine can then react with an appropriate acid chloride or anhydride to form the ethanediamide backbone.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: As a building block for polymers or advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro, methyl, and methoxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-N’-[2-hydroxy-2-(3-methoxyphenyl)ethyl]ethanediamide
- N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(4-methoxyphenyl)ethyl]ethanediamide
Uniqueness
The unique combination of chloro, methyl, and methoxy groups in “N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-7-8-14(10-16(12)20)22-19(24)18(23)21-11-17(26-3)13-5-4-6-15(9-13)25-2/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSBDPYGRXKOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.